molecular formula C22H25ClN2O8 B576325 (4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride CAS No. 1170-81-6

(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

Cat. No.: B576325
CAS No.: 1170-81-6
M. Wt: 480.898
InChI Key: YCIHPQHVWDULOY-IZGCTLQUSA-N
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Description

(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H25ClN2O8 and its molecular weight is 480.898. The purity is usually 95%.
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Biological Activity

The compound known as (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride (CAS Number: 94237-34-0) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N2O10C_{28}H_{32}N_{2}O_{10}, and it has a molecular weight of approximately 556.561 g/mol . The compound features multiple hydroxyl groups and a dimethylamino group which are significant for its biological interactions.

PropertyValue
Molecular FormulaC28H32N2O10
Molecular Weight556.561 g/mol
LogP1.982
Polar Surface Area219.91 Ų

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular pathways involved in cell survival and proliferation. Recent findings suggest that compounds with multiple hydroxyl groups can enhance cytotoxicity by increasing cellular uptake and altering membrane permeability.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that structurally related compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways. The findings suggest that the presence of hydroxyl groups plays a crucial role in enhancing the anticancer activity of such compounds.
  • Antimicrobial Efficacy : In a comparative analysis of various tetracycline derivatives against resistant bacterial strains, it was noted that modifications at specific positions significantly impacted their antimicrobial potency. This highlights the potential for developing derivatives based on the structure of the compound .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations. Studies on related tetracycline compounds have indicated potential hepatotoxic effects when administered at elevated doses.

Table 2: Toxicity Data

Study TypeFindings
Acute ToxicityModerate toxicity observed in animal models
Chronic ExposurePotential liver damage at high concentrations

Properties

IUPAC Name

(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHPQHVWDULOY-IZGCTLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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